![molecular formula C9H18Cl2N2O B8183712 3-(Morpholin-4-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride](/img/structure/B8183712.png)

3-(Morpholin-4-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of bicyclo[1.1.1]pentane (BCP), which is the simplest member of the bicyclic bridged compounds family . It has been used as a precursor in the synthesis of a potent quinolone antibacterial agent .

Synthesis Analysis

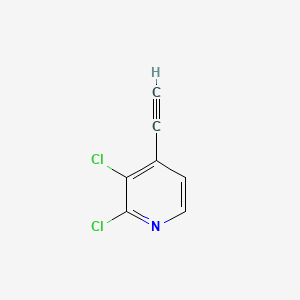

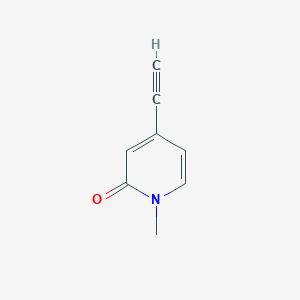

The synthesis of BCP derivatives has been extensively investigated over the past three decades . The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . Carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes, have emerged as the two most practical and scalable methods .Molecular Structure Analysis

The molecular structure of BCP consists of three rings of four carbon atoms each . It is a highly strained molecule .Direcciones Futuras

The BCP motif has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success . Increasing the solubility and potency of a medicine can reduce the therapeutic dose required, potentially avoiding drug-drug interactions and drug-induced liver injury through metabolic activation . This work should ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs .

Mecanismo De Acción

Target of Action

It’s known that bicyclo[111]pentane derivatives have been used in drug discovery as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

Mode of Action

The bicyclo[111]pentane (BCP) motif in the compound adds three-dimensional character and saturation to compounds . This could potentially enhance their potency, selectivity, and pharmacokinetic profile .

Biochemical Pathways

The bcp motif has been found to increase or equal solubility, potency, and metabolic stability of lead compounds .

Pharmacokinetics

Increasing the solubility and potency of a medicine can reduce the therapeutic dose required, potentially avoiding drug-drug interactions and drug-induced liver injury through metabolic activation .

Result of Action

The bcp motif has been found to decrease non-specific binding of lead compounds .

Action Environment

The bcp motif’s ability to add three-dimensional character and saturation to compounds suggests that it may have enhanced stability in various environments .

Propiedades

IUPAC Name |

3-morpholin-4-ylbicyclo[1.1.1]pentan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.2ClH/c10-8-5-9(6-8,7-8)11-1-3-12-4-2-11;;/h1-7,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCXRKBRWMTFDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C23CC(C2)(C3)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.16 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R)-3-(1-benzofuran-5-yl)-1,2,3,4-tetrahydropyrrolo[3,4-b]quinolin-9-one](/img/structure/B8183638.png)

![Hydrazine, [3-bromo-5-(trifluoromethyl)phenyl]-, hydrochloride](/img/structure/B8183704.png)

![7-Aza-bicyclo[4.1.1]octane hydrochloride](/img/structure/B8183719.png)

![7-Aza-bicyclo[4.1.1]octane](/img/structure/B8183726.png)